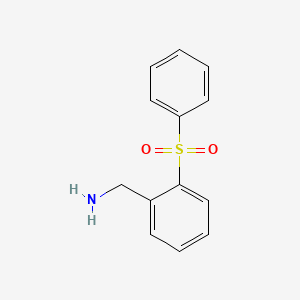

(2-(Phenylsulfonyl)phenyl)methanamine

Description

(2-(Phenylsulfonyl)phenyl)methanamine is a substituted benzylamine derivative featuring a phenylsulfonyl group (-SO₂Ph) at the 2-position of the benzene ring and a methanamine (-CH₂NH₂) moiety. This compound belongs to a class of aromatic sulfonamides, which are characterized by their electron-withdrawing sulfonyl groups and amine functionalities.

Such methods suggest that this compound could be prepared through similar sulfonation and functionalization steps.

Propriétés

IUPAC Name |

[2-(benzenesulfonyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGZOFUEZZWEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90730081 | |

| Record name | 1-[2-(Benzenesulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765212-81-5 | |

| Record name | 1-[2-(Benzenesulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chlorosulfonation-Ammonolysis-Oxidation Route

- Starting from sulfonamide methyl toluene derivatives, a chlorosulfonation reaction is performed at low temperature (−10 to 0 °C) with chlorosulfonation reagents.

- Subsequent ammonolysis introduces the amino group.

- Oxidation and methanolysis complete the synthesis of sulfonyl-substituted amine esters.

- Reaction conditions include cooling via ice bath, reflux heating, and optimized reagent ratios to achieve overall yields above 50%.

- This method is suitable for commercial scale due to shortened synthetic steps and improved efficiency.

Carbamate Intermediate Method Using Diphenyl Carbonate

- Sulfanilamide reacts with diphenyl carbonate in the presence of acid catalysts (e.g., isobutyric acid, pivalic acid) in organic solvents like methanol or ethanol.

- Reaction temperature ranges from 40 to 120 °C with reflux times up to 48 hours.

- This step produces 4-sulfamoyl phenyl carbamate intermediates with yields around 80–85%.

- The carbamate intermediate is then reacted with methylamine in alcoholic solvents at 60–80 °C for 2–6 hours to form 4-(3-methylureido) benzenesulfonamide with yields above 90%.

Final Condensation to Form Target Compound

- The 4-(3-methylureido) benzenesulfonamide intermediate undergoes condensation with o-methoxybenzoic acid in the presence of catalysts such as 4-dimethylaminopyridine and condensing agents like dicyclohexylcarbodiimide.

- Reactions occur at low temperatures (−10 to 30 °C) over 18 to 36 hours.

- Organic solvents such as N,N-dimethylformamide, tetrahydrofuran, or dichloromethane are used.

- The product is purified by filtration, solvent recovery, and recrystallization from alcohol solvents.

- Yields for this step range from 80% to 90%, with high purity confirmed by melting points and NMR analysis.

Detailed Reaction Data and Examples

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of 4-sulfamoyl phenyl carbamate | Sulfanilamide + Diphenyl carbonate, acid catalyst (isobutyric acid), methanol, 65–79 °C, reflux 36–48 h | 81.0–85.1 | Acid catalyst critical; solvent choice affects yield |

| 2 | Conversion to 4-(3-methylureido) benzenesulfonamide | 4-sulfamoyl phenyl carbamate + methylamine (in ethanol/methanol), 60–78 °C, 2–6 h | 90.3–93.8 | Dropwise addition of methylamine improves control |

| 3 | Final condensation to target compound | 4-(3-methylureido) benzenesulfonamide + o-methoxybenzoic acid + catalyst (DMAP) + condensing agent (DCC), DMF solvent, −10 to 30 °C, 18–36 h | 81.7–90.6 | Recrystallization from ethanol or isopropanol enhances purity |

- Example 14: 85.1% yield of phenyl 4-sulfamoylphenyl carbamate at 65 °C reflux with isobutyric acid catalyst.

- Example 24: 93.8% yield of 4-(3-methylureido) benzenesulfonamide by reaction with methylamine in ethanol at 78 °C.

- Final product obtained with 88.2% yield by condensation at −10 °C over 36 hours, purified by ethanol recrystallization.

Process Optimization and Environmental Considerations

- Replacement of highly toxic reagents such as phenyl chloroformate and 2-methoxybenzoyl chloride with diphenyl carbonate and o-methoxybenzoic acid reduces environmental and safety hazards.

- Use of recyclable organic solvents (methanol, ethanol, isopropanol) minimizes waste.

- Acid catalysts like isobutyric acid and pivalic acid are preferred for their efficiency and lower toxicity.

- Reaction times and temperatures are optimized to balance yield and process economy.

- The method is suitable for industrial scale synthesis due to its green chemistry approach and high overall yield.

Supporting Analytical Data

- Melting points of key intermediates and final product range from 210 to 238 °C, confirming compound purity.

- 1H NMR spectra of the final compound show characteristic signals consistent with the expected structure, e.g., singlets for amide protons and aromatic multiplets.

- LC-MS data confirm molecular weight consistent with (2-(Phenylsulfonyl)phenyl)methanamine derivatives.

Analyse Des Réactions Chimiques

Types of Reactions

(2-(Phenylsulfonyl)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Substituted amines, amides

Applications De Recherche Scientifique

(2-(Phenylsulfonyl)phenyl)methanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Mécanisme D'action

The mechanism of action of (2-(Phenylsulfonyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. Additionally, its sulfonyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Methanamine Derivatives

*Calculated for C₁₃H₁₃NO₂S.

Substituent Effects on Physicochemical Properties

- This contrasts with electron-donating groups like thiophene (in (4-(Thiophen-3-yl)phenyl)methanamine), which may reduce binding affinity in charge-rich environments .

- Halogen Substituents: Chlorine (e.g., in [2-(4-Chlorophenoxy)phenyl]methanamine) increases lipophilicity and may enhance membrane permeability but could introduce metabolic stability challenges .

- Trifluoromethoxy Groups: The trifluoromethoxy substituent in [2-(Trifluoromethoxy)phenyl]methanamine offers metabolic resistance and improved pharmacokinetics due to its strong EWG nature and fluorine content .

Activité Biologique

(2-(Phenylsulfonyl)phenyl)methanamine, also known as 2-(benzenesulfonylmethyl)phenylmethanamine, is a compound characterized by its unique structural features, including a phenyl group attached to a methanamine moiety and a sulfonyl group. These characteristics contribute to its diverse biological activities, making it an important subject of research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅NO₂S. The sulfonyl group enhances its reactivity and solubility, which are critical for its biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₁₅NO₂S |

| Functional Groups | Phenyl, Sulfonyl, Amine |

| Solubility | Soluble in various organic solvents |

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, particularly in the areas of antimicrobial, anticancer, and potential therapeutic applications.

Antimicrobial Activity

The compound has been investigated for its antibacterial and antifungal properties . Studies have shown that it can inhibit the growth of several Gram-positive and Gram-negative bacteria, as well as fungi. For example, derivatives of this compound have demonstrated activity against Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The sulfonamide group is believed to interact with bacterial enzymes involved in folate synthesis, thereby inhibiting bacterial growth.

Anticancer Activity

This compound has also been explored for its anticancer potential . In vitro studies have indicated that certain derivatives possess significant cytotoxic effects on various cancer cell lines.

- Case Study : A study involving derivatives of this compound showed IC50 values below 10 µg/mL against human breast cancer cells (MCF-7), indicating potent anticancer activity. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Other Biological Activities

Research suggests that compounds similar to this compound may exhibit additional activities such as:

- Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals.

- Antichlamydial Activity : Certain studies indicate effectiveness against Chlamydia species, suggesting potential for developing selective drugs against this pathogen.

Research Findings and Data Tables

The following table summarizes key findings from recent studies on the biological activities of this compound:

| Activity Type | Tested Organisms/Cell Lines | IC50 Values (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | < 10 | Effective against biofilm formation |

| Antimicrobial | Escherichia coli | < 20 | Inhibits growth effectively |

| Anticancer | MCF-7 (breast cancer) | < 10 | Induces apoptosis |

| Anticancer | HeLa (cervical cancer) | 8.49 - 62.84 | Varies by derivative |

| Antichlamydial | Chlamydia trachomatis | Not specified | Selective activity noted |

The biological activity of this compound can be attributed to its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various biochemical reactions, including:

- Enzyme Inhibition : By binding to active sites on enzymes or competing with substrates.

- Redox Reactions : The sulfonyl group can undergo redox transformations that affect its reactivity with biological molecules.

Q & A

Basic: What synthetic strategies are effective for producing (2-(Phenylsulfonyl)phenyl)methanamine with high purity?

Answer:

The synthesis of aryl-substituted methanamine derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, or reductive amination. For example, analogous compounds like (2-Bromo-5-(trifluoromethyl)phenyl)methanamine are synthesized via sequential halogenation, sulfonation, and amine functionalization . Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., methyl tert-butyl ether) enhance reaction homogeneity .

- Purification : Column chromatography or crystallization improves purity, especially when intermediates like sodium hydroxide layers are separated .

- Catalysts : Anhydrous zinc chloride can facilitate thiazolidinone ring formation in related benzimidazole derivatives .

Advanced: How can computational methods resolve conflicting reactivity predictions of the sulfonyl group in nucleophilic reactions?

Answer:

The sulfonyl group’s electron-withdrawing nature may compete with steric effects, leading to contradictory reactivity predictions. A combined DFT (Density Functional Theory) and molecular docking approach can model:

- Electrostatic potential maps : To identify nucleophilic attack sites .

- Steric hindrance analysis : Compare with trifluoromethoxy-substituted analogs (e.g., (2-(Trifluoromethoxy)phenyl)methanamine ) to isolate electronic vs. steric contributions .

- Solvent effects : Simulate reaction pathways in polar vs. non-polar solvents using COSMO-RS models .

Basic: What spectroscopic and chromatographic techniques validate the structural integrity of this compound?

Answer:

- NMR : H and C NMR confirm the phenylsulfonyl group’s position via deshielding effects (e.g., aromatic protons near sulfonyl show δ ~7.5–8.5 ppm) .

- LC-MS : High-resolution mass spectrometry verifies molecular weight (expected [M+H]+ ~276.08 g/mol) and detects impurities .

- IR Spectroscopy : Sulfonyl S=O stretches appear at ~1150–1300 cm .

Advanced: How can structure-activity relationship (SAR) studies address discrepancies in antimicrobial activity data?

Answer:

Conflicting bioactivity data may arise from substituent positioning or assay conditions. Methodological solutions include:

- Systematic substituent variation : Replace sulfonyl with electron-donating groups (e.g., methoxy) to assess electronic effects, as seen in benzimidazole-thiazolidinone hybrids .

- Dose-response profiling : Use MIC (Minimum Inhibitory Concentration) assays across bacterial strains (e.g., S. aureus, E. coli) to differentiate broad-spectrum vs. selective activity .

- Crystallography : Resolve ligand-target binding modes (e.g., with bacterial dihydrofolate reductase) to validate mechanistic hypotheses .

Basic: What safety protocols are critical when handling this compound?

Answer:

Based on analogous compounds (e.g., (2,4,6-Trimethoxyphenyl)methanamine ):

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- First aid : For skin exposure, wash with soap/water; for eye contact, rinse for 15+ minutes and seek medical help .

Advanced: How does the phenylsulfonyl moiety influence pharmacokinetic properties compared to other substituents?

Answer:

- Lipophilicity : The sulfonyl group reduces logP compared to trifluoromethoxy analogs (e.g., (2-(Trifluoromethoxy)phenyl)methanamine ), impacting membrane permeability .

- Metabolic stability : Sulfonyl groups are resistant to cytochrome P450 oxidation, enhancing half-life compared to ester-containing derivatives .

- Solubility : Polar sulfonyl groups improve aqueous solubility, critical for in vivo bioavailability studies .

Basic: How to optimize reaction conditions for introducing the phenylsulfonyl group to the phenylmethanamine scaffold?

Answer:

- Reagents : Use benzenesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Temperature : Moderate heating (~50°C) accelerates sulfonation without side reactions .

- Workup : Extract unreacted reagents using ethyl acetate/water partitioning .

Advanced: Can bioorthogonal chemistry applications be explored for this compound?

Answer:

Yes. The amine group enables conjugation via:

- Click chemistry : React with tetrazine derivatives (e.g., (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine ) for live-cell imaging .

- Schiff base formation : Condense with aldehydes to form stable imines for drug delivery systems .

Basic: How to troubleshoot low yields in reductive amination steps during synthesis?

Answer:

- Catalyst optimization : Switch from sodium cyanoborohydride to STAB (sodium triacetoxyborohydride) for milder conditions .

- Solvent polarity : Use methanol or THF to stabilize intermediate imines .

- Moisture control : Ensure anhydrous conditions to prevent hydrolysis of intermediates .

Advanced: What in silico tools predict the environmental fate of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.